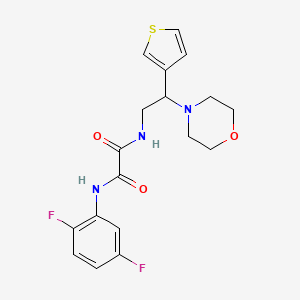
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19F2N3O3S and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorophenyl moiety, a morpholino group, and a thiophenyl structure. These elements contribute to its unique properties and biological interactions. The molecular formula of the compound is C18H20F2N4O, with a molecular weight of approximately 358.38 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a DGAT2 inhibitor , which is crucial in lipid metabolism and has implications in obesity and diabetes management .
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits diacylglycerol O-acyltransferase 2 (DGAT2), impacting lipid synthesis.
- Receptor Modulation: It may modulate receptor activity related to pain pathways, potentially offering therapeutic benefits in neuropathic pain conditions .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antinociceptive Effects
In studies involving animal models, the compound demonstrated significant antinociceptive (pain-relieving) effects. This suggests potential applications in treating chronic pain conditions.
Anti-inflammatory Properties
The compound has shown anti-inflammatory activity in vitro, indicating its potential use in managing inflammatory diseases.
Research Findings and Case Studies
Research has highlighted several critical findings regarding the biological activity of this compound:
Comparative Analysis
When compared to similar compounds, this compound displays unique properties due to the difluorophenyl substitution. This modification enhances lipophilicity and receptor binding affinity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Difluorinated structure, morpholino group | DGAT2 inhibition, antinociceptive effects |
| 1-(4-fluorophenyl)-N-(morpholinoethyl)methanesulfonamide | Fluorinated but lacks thiophene | Limited antinociceptive effects |
| 2,5-difluoro-N-(morpholinoethyl)benzenesulfonamide | Similar fluorination but different backbone | Moderate DGAT inhibition |
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-13-1-2-14(20)15(9-13)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPUJXGUXTVALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














